![molecular formula C7H6N2S B1374716 Benzo[C]isothiazol-7-amine CAS No. 1379298-69-7](/img/structure/B1374716.png)
Benzo[C]isothiazol-7-amine
Overview
Description
Benzo[C]isothiazol-7-amine is an organic compound that is structurally related to isothiazole . It is part of a class of molecules called isothiazolinones . Isothiazolinones are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .
Synthesis Analysis
The synthesis of Benzo[C]isothiazol-7-amine involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular formula of Benzo[C]isothiazol-7-amine is C7H6N2S . It contains a total of 17 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .Scientific Research Applications
Anti-inflammatory Applications
Benzo[C]isothiazol-7-amine derivatives have been explored for their potential anti-inflammatory properties. Researchers design and synthesize various analogs to evaluate their effectiveness in reducing inflammation through in vitro and in silico approaches .
Antimicrobial Activity
Compounds with a saccharine nucleus, which includes certain benzo[c]isothiazol derivatives, have been recognized for their significance in medicine, particularly for their antibacterial activity. Studies involve synthesizing pseudo-saccharine amine derivatives and examining their efficacy against bacterial strains .
Synthesis Methods
The synthesis of benzothiazole derivatives, which are structurally related to benzo[c]isothiazol compounds, involves various methods. One common approach is the condensation reaction of 2-aminobenzenethiol with carbonyl or cyano group-containing substances, which could be applicable to benzo[c]isothiazol-7-amine as well .
Safety and Hazards
Future Directions
Thiazoles, a class of compounds to which Benzo[C]isothiazol-7-amine belongs, have found applications in different fields due to their useful biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have generated an enormous interest for drug discovery and development programs .
Mechanism of Action
Target of Action
Benzo[C]isothiazol-7-amine primarily targets enzymes with thiols at their active sites . It is known to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .
Mode of Action
The mode of action of Benzo[C]isothiazol-7-amine involves the formation of mixed disulfides upon treatment with enzymes that have thiols at their active sites . This interaction inhibits the function of these enzymes, leading to its antimicrobial activity .
Biochemical Pathways
The biochemical pathways affected by Benzo[C]isothiazol-7-amine are primarily those involving enzymes with thiols at their active sites . The compound’s interaction with these enzymes can disrupt normal cellular processes, leading to its antimicrobial effects .
Result of Action
The result of Benzo[C]isothiazol-7-amine’s action is the inhibition of life-sustaining enzymes, leading to its antimicrobial effects . By forming mixed disulfides with enzymes that have thiols at their active sites, it disrupts normal cellular processes .
properties
IUPAC Name |
2,1-benzothiazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIUQPHMAEAKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379298-69-7 | |
Record name | 2,1-benzothiazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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